molecular formula C19H13ClN2O6 B3535215 4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid

4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B3535215
M. Wt: 400.8 g/mol
InChI Key: NWEWDDXGNMBTNC-UHFFFAOYSA-N
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Description

The compound “4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid” is a complex organic molecule . It is related to a class of compounds known as 1,3,5-triazine derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,3,5-triazine derivatives have been prepared using conventional methods or microwave irradiation, which resulted in the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidinylidene group, a benzoic acid group, and a chlorophenyl group .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of related compounds , it could be interesting to investigate whether this compound has similar properties.

Properties

IUPAC Name

4-[[4-chloro-2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O6/c20-13-5-6-15(28-9-10-1-3-11(4-2-10)18(25)26)12(7-13)8-14-16(23)21-19(27)22-17(14)24/h1-8H,9H2,(H,25,26)(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEWDDXGNMBTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 2
4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 3
4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 4
4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 5
4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 6
4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid

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